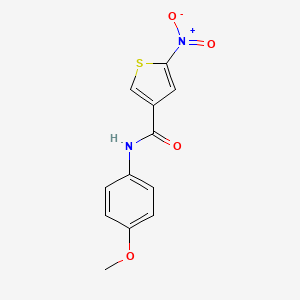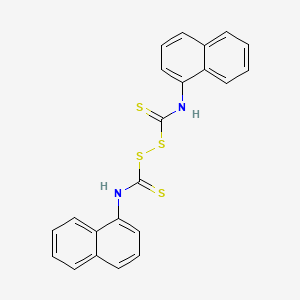
N,N'-Di(1-naphthyl)thiuram disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di(1-naphthyl)thiuram disulfide: is a member of the thiuram disulfide family, which are organosulfur compounds characterized by the presence of a disulfide bond. These compounds are known for their versatility and are used in various industrial and scientific applications, including as vulcanization accelerators in the rubber industry and as fungicides in agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)thiuram disulfide typically involves the oxidation of the corresponding dithiocarbamate. The process generally includes two main steps:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form the disulfide bond.
Industrial Production Methods: In industrial settings, the synthesis can be optimized using microfluidic electrosynthesis. This method enhances the efficiency of the oxidation process and minimizes the generation of waste by-products. The use of microfluidic reactors allows for better control over reaction conditions, leading to higher yields and improved environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Di(1-naphthyl)thiuram disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocarbamoyl chlorides.
Reduction: It can be reduced back to dithiocarbamates.
Substitution: It reacts with Grignard reagents to form esters of dithiocarbamic acid.
Common Reagents and Conditions:
Oxidation: Chlorine or hydrogen peroxide are commonly used oxidants.
Reduction: Triphenylphosphine or cyanide salts are used as reducing agents.
Substitution: Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Thiocarbamoyl chlorides.
Reduction: Dithiocarbamates.
Substitution: Esters of dithiocarbamic acid.
Aplicaciones Científicas De Investigación
N,N’-Di(1-naphthyl)thiuram disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a free radical initiator in various polymerization reactions.
Biology: It has been studied for its potential use as a fungicide and animal repellent.
Medicine: Thiuram disulfides have been explored for their potential in treating chronic alcohol dependence.
Industry: They are widely used as vulcanization accelerators in the rubber industry
Mecanismo De Acción
The mechanism of action of N,N’-Di(1-naphthyl)thiuram disulfide involves the formation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization and oxidative addition. The compound’s molecular targets include enzymes and other proteins that interact with the free radicals, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
Tetramethylthiuram disulfide (Thiram): Used as a fungicide.
Tetraethylthiuram disulfide (Disulfiram): Used to treat chronic alcoholism.
Bis-(N-phenyl piperazino) thiuram disulfide (PPTD): Used in rubber vulcanization.
Bis-(N-ethyl piperazino) thiuram disulfide (EPTD): Also used in rubber vulcanization
Uniqueness: N,N’-Di(1-naphthyl)thiuram disulfide is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other thiuram disulfides. Its naphthyl groups provide additional stability and potential for specific interactions in various applications .
Propiedades
Número CAS |
193746-93-9 |
|---|---|
Fórmula molecular |
C22H16N2S4 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
naphthalen-1-ylcarbamothioylsulfanyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C22H16N2S4/c25-21(23-19-13-5-9-15-7-1-3-11-17(15)19)27-28-22(26)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |
Clave InChI |
SPCUAUKDDWAGPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=S)SSC(=S)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
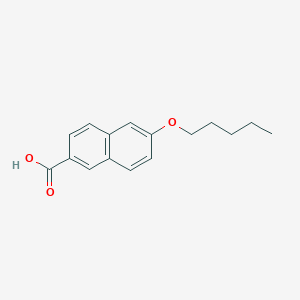
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
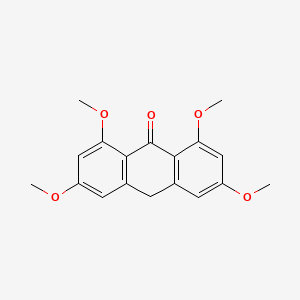
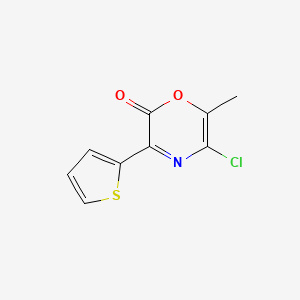
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
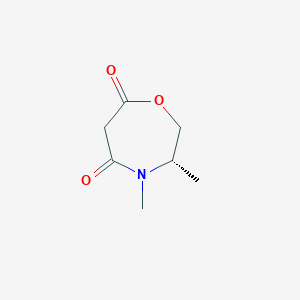
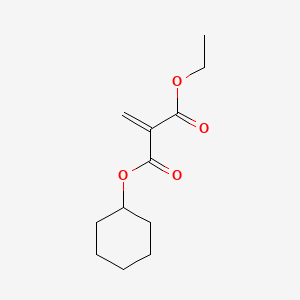
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
